Home > Products > Screening Compounds P10025 > 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea - 900009-35-0

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Catalog Number: EVT-2851438
CAS Number: 900009-35-0
Molecular Formula: C15H15N5O2S2
Molecular Weight: 361.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of a series of bi-heterocyclic propanamides, which exhibited promising urease inhibitory activity and low cytotoxicity. []

Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-thiol moiety with the target compound, 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea. Both compounds belong to the class of 1,3,4-oxadiazole derivatives and feature a thiol group at the 2-position of the oxadiazole ring. The presence of the thiazole ring, albeit at a different position and with different substituents, further highlights the structural similarity between these two compounds.

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

Compound Description: This imidazole compound was synthesized and its structure confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance. [, ]

Relevance: This compound, like 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, features a 1,3,4-oxadiazole ring with a thioether linkage at the 2-position. Although the specific substituents on the oxadiazole ring differ, the presence of this core structure signifies a structural relationship between the two compounds. Both belong to the broader category of 1,3,4-oxadiazole derivatives with potential biological activity.

2-{[5-(Substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamides

Compound Description: This series of bi-heterocyclic compounds was synthesized and evaluated for their inhibitory potential against cholinesterases and α-glucosidase enzymes. They also showed minimal cytotoxicity in the brine shrimp assay. []

Relevance: This series is directly related to 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, sharing both the 5-phenyl-1,3,4-oxadiazol-2-thiol and thiazol-2-yl moieties. The key difference lies in the linker between these two core structures. While the target compound features a propyl urea linker, this series utilizes a shorter acetyl amide linker. This subtle change highlights the impact of linker modifications on biological activity within this class of compounds.

4-{bis[3-(5-mercapto-1,3,4-oxadiazol-2-yl)-4-methoxy phenyl] methylene}-2-(5-mercapto-1,3,4-oxadiazol-2-yl)cyclohexa-2,5-dienone

Compound Description: This tri(1,3,4-oxadiazole) derivative served as a starting material for synthesizing various trithioalkyl and trisulfone derivatives, all potentially biologically active. []

Relevance: This compound, with its three 1,3,4-oxadiazol-2-thiol units, highlights the versatility of this heterocyclic motif in designing complex molecules. While 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea contains only one 1,3,4-oxadiazole unit, both compounds fall under the broad umbrella of 1,3,4-oxadiazole derivatives and showcase the potential for diverse functionalization within this class.

5-(2,4-difluorophenoxy)-3-aryl-1,3,4-oxadiazol-2(3H)-ones

Compound Description: This series of ionizable 1,3,4-oxadiazol-2(3H)-ones were investigated as peripherally selective FAAH inhibitors with improved aqueous solubility. []

Relevance: This series showcases another class of 1,3,4-oxadiazole derivatives with distinct structural features compared to 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea. The presence of the 2(3H)-one functionality instead of the thioether linkage at the 2-position highlights the possibility of structural variation within the oxadiazole scaffold while retaining biological activity.

S-5-phenyl-1,3,4-oxadiazol-2-yl O-propyl carbonothioate

Compound Description: This compound is a newly synthesized 1,3,4-oxadiazole derivative of interest for further investigation of its biological activities. []

Relevance: This compound, like 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, features a 5-phenyl-1,3,4-oxadiazole core with a thioether linkage at the 2-position. The difference lies in the substituent attached to the sulfur atom, with the related compound bearing a propyl carbonothioate group. This highlights the potential for exploring diverse functionalities at this position while retaining the core oxadiazole scaffold.

2-phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-yl amino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone

Compound Description: This series of 2,5-disubstituted 1,3,4-oxadiazoles was synthesized using 3-benzylidene phthalide as a precursor. []

Relevance: While structurally distinct from 1-(3-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea, this series shares the 1,3,4-oxadiazole core and demonstrates the diverse range of 2,5-disubstituted 1,3,4-oxadiazoles that can be synthesized and their potential biological activities.

Properties

CAS Number

900009-35-0

Product Name

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

IUPAC Name

1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea

Molecular Formula

C15H15N5O2S2

Molecular Weight

361.44

InChI

InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21)

InChI Key

QPXDRUQGOFZSDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.